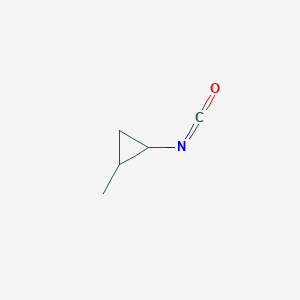
5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO3 and a molecular weight of 211.14 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, including this compound, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.14 and a molecular formula of C7H8F3NO3 . It is recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Properties
- The spectroscopic properties of related pyrrolidine carboxylic acids have been extensively studied using various techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies delve into understanding the electronic structure through analyses of molecular properties such as Mulliken charges, HOMO-LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Potential Antibacterial Applications
- Synthesis of analogs of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been investigated, with a focus on creating potential antibacterial drugs. These synthesized compounds demonstrated moderate to good activity against various gram-positive and gram-negative bacteria, suggesting a potential application in antimicrobial therapies (Devi et al., 2018).
Fluoronaphthyridines with Antibacterial Properties
- Research on fluoronaphthyridines, which include derivatives of pyrrolidine carboxylic acids, has revealed their in vitro and in vivo antibacterial activities. This research is significant for the development of new therapeutic agents with enhanced antibacterial properties (Bouzard et al., 1992).
Synthesis of Derivatives and Their Antitumor Properties
- Studies on the synthesis of derivatives like acenaphtho[1,2-b]pyrrole-carboxylic acid esters, which are related to pyrrolidine carboxylic acids, have shown promising cytotoxicity against certain cell lines. This implies potential applications in antitumor drug development (Liu et al., 2006).
Synthesis Methods and Applications in Organic Chemistry
- Novel methods for synthesizing pyrrolidine-3-carboxylic acid derivatives have been developed. These methods have applications in the field of organic chemistry for creating enantiomerically enriched compounds (Yin, Garifullina, & Tanaka, 2017).
Carbon Dots with Fluorescence Quantum Yield
- Studies on carbon dots have identified compounds like 5-oxo-3,5-dihydro-2H-thiazolo pyridine carboxylic acid as primary sources of fluorescence in these nanomaterials. This research expands the potential applications of carbon dots in various fields (Shi et al., 2016).
Eigenschaften
IUPAC Name |
5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-2-4(6(13)14)1-5(11)12/h4H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWZFHSEJSRPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016823-41-8 | |
| Record name | 5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid](/img/structure/B3373894.png)

![3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid](/img/structure/B3373911.png)
![2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3373914.png)








![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)